2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a benzenesulfonyl group and a tetrahydronaphthalene-substituted thiazole core. The thiazole ring, a common pharmacophore, is associated with diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUFRHMWMITEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a novel derivative of the benzenesulfonamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzenesulfonyl group
- A thiazole ring
- A tetrahydronaphthalene moiety
Structural Formula
The structural formula can be represented as follows:
Anti-inflammatory and Analgesic Properties
Recent studies have demonstrated that derivatives of N-(benzene sulfonyl) acetamide , including the compound , exhibit significant inhibitory activities against cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).
Key Findings
- COX-2 Inhibition : The compound showed an IC50 value of 0.011 μM , indicating potent inhibition of COX-2 activity.
- 5-LOX Inhibition : The IC50 value was recorded at 0.046 μM , demonstrating anti-inflammatory potential.
- TRPV1 Inhibition : An IC50 value of 0.008 μM was noted, suggesting strong analgesic effects .
Pharmacokinetics
In pharmacokinetic studies conducted on SD rats at a dosage of 10 mg/kg , the compound exhibited:
- High oral bioavailability (96.8% )
- Maximum plasma concentration () of 5807.18 ± 2657.83 ng/mL
- Acceptable clearance rates () .
Anticancer Activity
The anticancer properties of the compound were evaluated through in vitro studies against various cancer cell lines. Notably:
- The compound demonstrated cytotoxic effects against breast cancer (MDA-MB-468) with an IC50 of 3.99 ± 0.21 µM .
- It also showed efficacy against leukemia cell lines (CCRF-CM) with an IC50 of 4.51 ± 0.24 µM .
The anticancer mechanism involves cell cycle arrest in the G0-G1 and S phases, along with induction of apoptosis as indicated by elevated levels of cleaved caspases 3 and 9 .
Comparative Analysis of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value |
|---|---|---|
| COX-2 Inhibition | - | 0.011 μM |
| 5-LOX Inhibition | - | 0.046 μM |
| TRPV1 Inhibition | - | 0.008 μM |
| Breast Cancer | MDA-MB-468 | 3.99 ± 0.21 µM |
| Leukemia | CCRF-CM | 4.51 ± 0.24 µM |
Study on Anti-inflammatory Effects
A study conducted in January 2023 synthesized various N-(benzene sulfonyl) acetamide derivatives, including the compound , and evaluated their anti-inflammatory effects through in vivo models . Results indicated significant reduction in inflammation markers and pain responses.
Study on Anticancer Properties
Another investigation highlighted the anticancer activity against hypoxic conditions in breast cancer cells, revealing that the compound induced apoptosis and inhibited cell proliferation effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole-Based Acetamides
Several analogs share the N-(1,3-thiazol-2-yl)acetamide scaffold but differ in substituents, leading to distinct physicochemical and biological profiles:
Key Observations :
- Tetrahydronaphthalene Derivatives : Compounds with this moiety (e.g., target compound and oxadiazole analog in ) show enhanced cytotoxicity, likely due to improved hydrophobic interactions with cellular targets.
- Thiazole vs.
Pharmacological Activities
- Anticancer Activity :
- The oxadiazole-thioether analog () demonstrated superior apoptotic activity (early/late apoptosis: 28.5% in A549 cells) compared to cisplatin (18.2%). This is attributed to mitochondrial membrane depolarization and caspase-3 activation.
- The target compound’s benzenesulfonyl group may mimic sulfonamide-based anticancer agents (e.g., COX-2 inhibitors), though specific data are pending .
Structural and Crystallographic Insights
- Torsional Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings are twisted at 79.7°, influencing packing stability via N–H⋯N hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
